Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
Description
Chemical Name: Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester CAS Number: 88038-92-0 (as per ) Molecular Formula: C₃₁H₄₈O₂ Molecular Weight: 452.71 g/mol Physical Properties:
- Density: 0.986±0.06 g/cm³ (predicted)
- Boiling Point: 550.8±29.0 °C (predicted) Structural Features: The compound consists of a butanoic acid esterified with a 4-(trans-4-propylcyclohexyl)phenyl group. The trans configuration of the cyclohexyl substituent minimizes steric hindrance, promoting ordered molecular packing. This structural rigidity is critical for its application in liquid crystal materials .
Applications: Primarily used as a liquid crystal monomer in electro-optical devices, such as displays, due to its thermal stability and mesophase behavior .
Properties
CAS No. |
72928-32-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3 |
InChI Key |
SBQJMHWEPWADHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.
Mechanism of Action
The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with trans-4-Propylcyclohexyl Groups
a. Benzoic Acid, 4-(trans-4-Propylcyclohexyl)-, 4-Fluorophenyl Ester
- CAS : 120893-64-3
- Molecular Formula : C₂₂H₂₅FO₂
- Molecular Weight : 340.43 g/mol
- Key Differences: Substitution of the butanoic acid chain with a benzoic acid backbone. Lower molecular weight compared to the target compound, which may reduce thermal stability .
b. (S)-4-(2-Methylbutyloxy)Benzoic Acid 4-(trans-4-Propylcyclohexyl)Phenyl Ester
- Phase Transition Temperatures :
- Melting Point (Crystal-to-Cholesteric, C-Ch): 113°C
- Clearing Point (Cholesteric-to-Isotropic, Ch-I): 168°C
- Key Differences :
Cyclohexanecarboxylic Acid Esters
a. trans-4-Pentylcyclohexanecarboxylic Acid 4-Propylphenyl Ester
- CAS : 67589-71-3
- Molecular Formula : C₂₀H₂₈O₂
- Key Differences: Pentyl substituent on the cyclohexane ring increases hydrophobicity and molecular length compared to the target compound’s propyl group. Simplified structure (single cyclohexane ring vs.
Butanoic Acid Esters with Varied Substituents
a. (E)-2-Methoxy-4-(1-Propenyl)Phenyl Butyrate
- CAS : 84604-52-4
- Molecular Formula : C₁₄H₁₈O₃
- Key Differences: Methoxy and propenyl groups introduce electronic effects (e.g., electron donation) and steric hindrance, disrupting ordered packing. Smaller molecular size limits applications to non-display liquid crystal systems .
Key Data Table: Comparative Analysis
Research Findings and Trends
- Thermal Stability : The target compound’s bicyclohexyl structure and long alkyl chains contribute to higher thermal stability compared to simpler esters (e.g., C₁₄H₁₈O₃ derivatives) .
- Mesophase Behavior : Analogous compounds with chiral centers (e.g., ) exhibit cholesteric phases, while fluorine-substituted derivatives () show enhanced dielectric properties.
- Synthetic Routes : High-yield synthetic methods (e.g., 85% yield for related compounds in ) suggest feasible industrial production for the target compound.
Biological Activity
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester, also known as trans-4-(4-propylcyclohexyl)phenyl butyrate, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to butanoic acid derivatives exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated the ability to inhibit inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation . The mechanism often involves modulation of nuclear receptor pathways, particularly through PPAR (Peroxisome Proliferator-Activated Receptors) activation, which plays a crucial role in regulating inflammation and metabolic processes .
Analgesic Effects
Analgesic properties have been observed in related compounds which act on peripheral pain pathways. These compounds have shown efficacy in reducing pain behaviors in animal models subjected to inflammatory stimuli . The analgesic effect is attributed to the inhibition of mast cell degranulation and subsequent release of pro-inflammatory mediators.
Study 1: In Vivo Anti-inflammatory Activity
A study investigated the effects of a compound structurally similar to this compound on carrageenan-induced paw edema in rats. The results indicated that oral administration significantly reduced edema and normalized levels of myeloperoxidase (MPO), a marker for neutrophil infiltration .
| Treatment Group | Dose (mg/kg) | Edema Reduction (%) | MPO Activity |
|---|---|---|---|
| Control | - | 0 | High |
| Dexamethasone | 0.5 | 80 | Low |
| Compound | 30 | 75 | Moderate |
Study 2: Cytokine Inhibition
In another study focusing on lung inflammation induced by LPS (lipopolysaccharides), administration of a similar ester compound resulted in a significant decrease in cytokine production in broncho-alveolar lavage fluid . This suggests potential therapeutic applications for respiratory inflammatory conditions.
The biological activity of butanoic acid esters typically involves:
- PPAR Activation : Compounds may act as selective agonists for PPARs, modulating gene expression related to inflammation and metabolism.
- Cytokine Modulation : They inhibit the production and release of pro-inflammatory cytokines.
- Neutrophil Migration Inhibition : Reducing neutrophil infiltration at sites of inflammation.
Safety and Toxicology
Toxicity studies on related compounds have shown that while some derivatives exhibit beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects including hepatotoxicity and renal dysfunction. Long-term studies are essential to establish safety profiles for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
